3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride
Description
3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride (CAS: 1185311-75-4, C₁₀H₁₅Cl₂N₃O, MW: 264.15) is a pyridazine derivative with a piperidine-substituted methoxy group at position 6 and a chlorine atom at position 3 . The compound’s piperidin-3-ylmethoxy group enhances its ability to interact with biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions . Safety data indicate it requires careful handling due to risks of inhalation, skin irritation, and environmental toxicity .
Structure
3D Structure of Parent
Properties
CAS No. |
1185311-75-4 |
|---|---|
Molecular Formula |
C10H15Cl2N3O |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
3-chloro-6-(piperidin-3-ylmethoxy)pyridazine;hydrochloride |
InChI |
InChI=1S/C10H14ClN3O.ClH/c11-9-3-4-10(14-13-9)15-7-8-2-1-5-12-6-8;/h3-4,8,12H,1-2,5-7H2;1H |
InChI Key |
FNRRATRYKCAWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=NN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinylmethoxy Group: The piperidinylmethoxy group is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with the chlorinated pyridazine under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chloro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridazine oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine compounds with various functional groups.
Scientific Research Applications
3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogues include:
- Replacement of the piperidine group with a 4-methylphenyl moiety (CAS 1185311-81-2) enhances lipophilicity (logP: 3.2 vs. 2.15), favoring CNS penetration .
Pharmacological Activity
- Target Compound: Preliminary studies suggest activity as an acetylcholinesterase (AChE) inhibitor due to its piperidine moiety, which mimics the structure of known AChE ligands .
- Analogues :
- 3-Chloro-6-(4-methylphenyl)-pyridazine (CAS 1185311-81-2): Demonstrated potent analgesic and anti-inflammatory effects, comparable to ibuprofen in rodent models .
- Piperazinyl-pyridazines (e.g., CAS 1185307-15-6): Show antiplatelet and antibacterial activities, attributed to their ability to disrupt bacterial membrane integrity .
Q & A
Q. How can researchers optimize the synthesis yield of 3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride?
- Methodological Answer : Yield optimization requires careful selection of coupling agents and reaction conditions. For instance, using WSCD (Water-Soluble Carbodiimide) hydrochloride in methylene chloride under room-temperature stirring for 16 hours achieved a coupling reaction between piperidine derivatives and chlorinated pyridazines . Alternative methods involve activating carboxyl groups with agents like HOBt (Hydroxybenzotriazole) to enhance nucleophilic substitution efficiency. Monitoring reaction progress via TLC or HPLC is critical for identifying optimal quenching points.
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can identify the piperidine methoxy linker (δ ~3.5–4.5 ppm for methoxy protons) and pyridazine aromatic signals (δ ~7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 250.12 (CHClNO) and fragmentation patterns indicative of chlorine loss .
- X-ray Crystallography : Resolves spatial arrangement, such as the dihedral angle between pyridazine and piperidine rings, critical for understanding steric effects in reactivity .
Q. What purification strategies are recommended to isolate high-purity product?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethanol/water mixtures) to exploit solubility differences between the hydrochloride salt and unreacted precursors .
- Column Chromatography : Silica gel with gradient elution (ethyl acetate:methanol 9:1) effectively separates byproducts like unreacted 3-chloro-6-hydrazinopyridazine .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chlorine substituent in further functionalization?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can map electron density distributions, identifying the chlorine atom at the 3-position as electrophilic for nucleophilic aromatic substitution. Molecular docking simulations further predict steric accessibility for reactions with amines or thiols .
Q. What experimental approaches validate the compound's hypothesized biological activity in vitro?
- Methodological Answer :
- Enzyme Inhibition Assays : Test affinity for kinases or GPCRs (e.g., adenosine A receptor) using radioligand binding assays. The piperidine moiety may enhance membrane permeability, requiring IC determination via dose-response curves .
- Cell-Based Studies : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines. Structural analogs with similar chloropyridazine cores show anti-proliferative activity via ROS generation .
Q. How can researchers address contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Meta-Analysis : Cross-reference bioactivity data from analogs (e.g., 3-Chloro-4-methylpyridazine derivatives) to identify conserved pharmacophores. For example, replacing the methoxy linker with methyl groups may reduce solubility but increase lipophilicity .
- Isosteric Replacement : Systematically substitute the piperidine ring with morpholine or pyrrolidine to isolate steric vs. electronic contributions to receptor binding .
Q. What strategies mitigate hazards during large-scale handling of this compound?
- Methodological Answer :
- Controlled Environment : Use fume hoods and inert atmospheres (N) to prevent hydrolysis of the hydrochloride salt. Dust formation is minimized via wet handling or solvent-slurry transfers .
- Personal Protective Equipment (PPE) : Chemical-impermeable gloves (e.g., nitrile) and P95 respirators are mandatory due to acute toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
